1-(4-ETHOXYPHENYL)-3-(1-NAPHTHYL)UREA
Description
1-(4-Ethoxyphenyl)-3-(1-naphthyl)urea is a urea derivative characterized by a 4-ethoxyphenyl group and a 1-naphthyl moiety attached to the urea backbone. Urea derivatives are widely studied for their hydrogen-bonding capabilities, which influence their crystal packing, solubility, and biological activity . The ethoxy group (–OCH₂CH₃) contributes electron-donating effects, while the 1-naphthyl group provides steric bulk and aromaticity. These structural features position this compound within a broader class of diarylureas, which are explored for applications in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-naphthalen-1-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-2-23-16-12-10-15(11-13-16)20-19(22)21-18-9-5-7-14-6-3-4-8-17(14)18/h3-13H,2H2,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRGNRZVPGEJOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110145-14-7 | |
| Record name | 1-(4-ETHOXYPHENYL)-3-(1-NAPHTHYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(4-ETHOXYPHENYL)-3-(1-NAPHTHYL)UREA typically involves the reaction of 4-ethoxyaniline with 1-naphthyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(4-ETHOXYPHENYL)-3-(1-NAPHTHYL)UREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The ethoxy and naphthyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations.
Scientific Research Applications
1-(4-ETHOXYPHENYL)-3-(1-NAPHTHYL)UREA has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-ETHOXYPHENYL)-3-(1-NAPHTHYL)UREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Urea Derivatives
1-(4-Chlorophenyl)-3-(5-hydroxy-1-naphthyl)urea
- Substituents : 4-chlorophenyl and 5-hydroxy-1-naphthyl.
- Key Differences: The chloro group (–Cl) is electron-withdrawing, reducing electron density on the phenyl ring compared to the ethoxy group. This alters reactivity in electrophilic substitution reactions.
- Implications : The hydroxyl group may lead to stronger intermolecular interactions (e.g., O–H···O/N hydrogen bonds), affecting crystallization behavior and thermal stability .
1-(1-Naphthalenylsulfonyl)-3-(4-chlorophenyl)urea
- Substituents : 1-naphthalenylsulfonyl and 4-chlorophenyl.
- Key Differences: The sulfonyl group (–SO₂–) is strongly electron-withdrawing, increasing acidity of the urea N–H protons. This could enhance hydrogen-bond donor strength. Molecular weight (360.81 g/mol) is significantly higher than the ethoxyphenyl analog, likely reducing solubility in non-polar solvents .
- Implications : Sulfonyl groups may improve resistance to enzymatic degradation, relevant for pharmaceutical applications.
Comparison with Non-Urea Analogs (Azetidin-2-one Derivatives)
describes azetidin-2-one (β-lactam) derivatives with structural similarities, such as the 4-ethoxyphenyl group and naphthyloxy substituents. For example:
- Compound 1h: 4-(4-Aminophenyl)-1-(4-ethoxyphenyl)-3-(naphthalen-2-yloxy) azetidine-2-one. Melting Point: 160–162°C, lower than urea derivatives, likely due to reduced hydrogen-bonding capacity in the β-lactam core. Yield: 94%, suggesting efficient synthesis despite steric bulk .
Physical and Chemical Properties
Melting Points and Solubility
- Analog Comparison :
Functional Implications
- Biological Activity : Urea derivatives are explored as kinase inhibitors or antimicrobial agents. The ethoxyphenyl group may enhance membrane permeability due to moderate hydrophobicity, whereas sulfonyl or hydroxyl groups could target specific enzyme active sites .
- Crystallography : Hydrogen-bonding patterns (e.g., R₁–NH···O=C–R₂) in diarylureas are critical for crystal engineering. Ethoxy groups may introduce steric hindrance, disrupting dense packing compared to smaller substituents like –Cl .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
